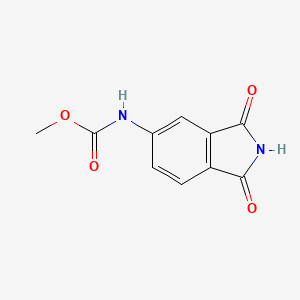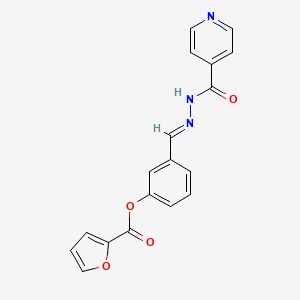
methyl (1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate, also known as MDIC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MDIC is a carbamate derivative that has a unique structure, making it a promising candidate for the development of new drugs and materials.
Aplicaciones Científicas De Investigación
Antitumor Activity
Methyl (1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate has been evaluated for its antitumor efficacy. A study found that this compound was active against lymphoid L 1210 leukemia, lymphocytic P 388 leukemia, melanotic melanoma B 16, and Lewis Lung carcinoma. Its therapeutic activity was influenced by the vehicle used for drug suspension and the route of administration, highlighting its potential for clinical application due to the low toxicity of therapeutically active doses (Atassi & Tagnon, 1975).
Biochemical Implications
Research into methylglyoxal, a compound related in the broader context of reactive alpha-oxoaldehydes, offers insights into the biochemical implications of similar compounds. Methylglyoxal is involved in forming advanced glycation end-products, which are linked to complications in diabetes and neurodegenerative diseases. This exploration into methylglyoxal’s roles and its quantification methods suggests a framework for studying related compounds like this compound in biological systems (Nemet, Varga-Defterdarović, & Turk, 2006).
Synthetic Applications
The compound's utility extends into synthetic chemistry, where its derivatives have been utilized. For example, methyl [4-(oxoacetyl)phenyl]carbamate, a related compound, has undergone various transformations to yield products with potential biological activities. Such synthetic routes enable the exploration of novel therapeutic agents and the study of their mechanisms of action (Velikorodov & Shustova, 2017).
Molecular Structures and Derivatives
The molecular structures of derivatives of this compound have been elucidated through X-ray crystallography and NMR spectroscopy. Such studies are crucial for understanding the compound's interactions at the molecular level, paving the way for the design of molecules with optimized properties for various applications (Sakhautdinov et al., 2013).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301 . Precautionary statements include P264, P270, P301 + P310, P405, and P501 . Please handle it with care and follow all safety guidelines.
Propiedades
IUPAC Name |
methyl N-(1,3-dioxoisoindol-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)11-5-2-3-6-7(4-5)9(14)12-8(6)13/h2-4H,1H3,(H,11,15)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNZPCBOPFKGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5545698.png)
![4-(4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5545702.png)
![N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545708.png)
![2-methyl-9-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5545714.png)


![2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5545740.png)
![3-ethyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5545743.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5545756.png)

![4-[2-(methylthio)pyrimidin-4-yl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5545771.png)
![3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5545791.png)
